(S)-(+)-1-Indanol

Description

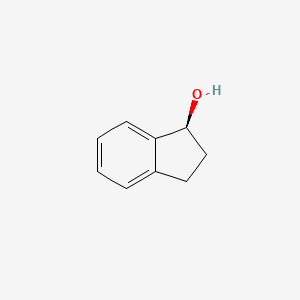

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAPLDFPUUJILH-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020638 | |

| Record name | (S)-(+)-1-Indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25501-32-0 | |

| Record name | (S)-(+)-1-Indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-1-Indanol chemical properties and structure

An In-depth Technical Guide to (S)-(+)-1-Indanol: Properties, Structure, and Synthetic Applications

Authored by: A Senior Application Scientist

Introduction

This compound, a chiral benzo-fused cyclic alcohol, is a molecule of significant interest in the fields of medicinal chemistry and asymmetric synthesis.[1][2][3] Its rigid structure and defined stereochemistry make it a valuable chiral building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical properties, stereochemical structure, and key synthetic methodologies, with a focus on practical applications for researchers and drug development professionals. A notable application of this compound is its role as a precursor in the synthesis of rasagiline mesylate, a therapeutic agent for Parkinson's disease.[1][2][3][4]

Structural Elucidation and Stereochemistry

This compound, systematically named (1S)-2,3-dihydro-1H-inden-1-ol, possesses a single stereocenter at the C1 position of the indane ring system.[5] The "(S)" designation denotes the absolute configuration at this chiral carbon, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that it is dextrorotatory, rotating plane-polarized light to the right. The fusion of the benzene ring to the cyclopentanol moiety imparts a conformational rigidity that is crucial for its utility as a chiral auxiliary and in stereoselective synthesis.

The precise three-dimensional arrangement of atoms is fundamental to its chemical behavior and interactions with other chiral molecules. Spectroscopic techniques such as Vibrational Circular Dichroism (VCD) have been employed to study its solid-state structure and the influence of crystal packing on its chiroptical properties.[6][7]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 25501-32-0 | [5][8][9] |

| Molecular Formula | C₉H₁₀O | [5][10] |

| Molecular Weight | 134.18 g/mol | [9][11] |

| Appearance | White to slightly yellow crystalline solid | [12][13] |

| Melting Point | 69-73 °C | [3][8][9] |

| Boiling Point | 128 °C at 12 mm Hg | [13] |

| Optical Rotation | [α]²⁰/D +30° (c=2 in chloroform) | [9] |

| Solubility | Soluble in water (10 g/L at 20°C), ethanol, and benzene. | [12][13] |

| Density | 1.161 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. Key signals for 1-indanol include multiplets for the aromatic protons, a triplet for the hydroxyl proton, and distinct signals for the benzylic and aliphatic protons of the five-membered ring.[14][15]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. For 1-indanol, this includes distinct peaks for the aromatic carbons, the carbinol carbon (C1), and the two methylene carbons of the cyclopentyl ring.[14]

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[16][17] Aromatic C-H stretching is typically observed above 3000 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For 1-indanol, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (134.18).[16][17]

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound is of paramount importance, and several reliable methods have been developed. The most prominent chemical method is the asymmetric reduction of the prochiral ketone, 1-indanone.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to chiral alcohols.[18][19][20] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a borane source such as borane-dimethyl sulfide (BMS) or borane-THF complex.[19][20] The CBS reduction is highly predictable, efficient, and typically affords high enantiomeric excess (ee).[19]

The efficacy of the CBS reduction stems from a well-defined catalytic cycle that ensures face-selective hydride delivery to the ketone.

-

Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom.[18][20]

-

Ketone Coordination: The prochiral ketone (1-indanone) then coordinates to the Lewis acidic endocyclic boron of the catalyst-borane complex. This coordination occurs preferentially from the sterically less hindered face of the ketone.[18][20]

-

Stereoselective Hydride Transfer: A face-selective, intramolecular hydride transfer from the activated borane to the carbonyl carbon occurs through a six-membered ring transition state.[19][20]

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated to participate in another cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol, this compound.[20]

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting.

Materials:

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

1-Indanone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents). The flask is purged with nitrogen and cooled to 0°C in an ice bath.

-

Borane Addition: Borane-dimethyl sulfide complex (e.g., 0.6 equivalents) is added dropwise to the catalyst solution while maintaining the temperature below 5°C. The mixture is stirred for 10-15 minutes.

-

Substrate Addition: A solution of 1-indanone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C. The reaction must be conducted under anhydrous conditions as water can significantly decrease the enantiomeric excess.[18][20]

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0°C to destroy any excess borane.

-

Workup: The mixture is warmed to room temperature and 1 M HCl is added. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with water, brine, and then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Biocatalytic Synthesis

An alternative, environmentally friendly approach to this compound is through biocatalytic asymmetric reduction of 1-indanone.[1][2] This method utilizes whole-cell biocatalysts, such as Lactobacillus paracasei, or isolated enzymes (ketoreductases).[1][2] Biocatalytic methods offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced waste generation, making them an attractive option for industrial-scale production.[4] For instance, the use of Lactobacillus paracasei BD71 has been reported to produce (S)-1-indanol in high yield (93%) and excellent enantiomeric purity.[1][2][4]

Caption: General workflow for the biocatalytic synthesis of (S)-1-indanol.

Applications in Drug Development

The primary application of this compound is as a chiral intermediate in the pharmaceutical industry. Its rigid stereochemical structure is transferred to the final active pharmaceutical ingredient (API), which is critical for its pharmacological activity. Beyond its use in the synthesis of rasagiline, derivatives of indanol, such as cis-1-amino-2-indanol, are crucial components in the synthesis of HIV protease inhibitors like Indinavir.[21][22]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][10][23] It may also cause respiratory irritation.[10][23]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[23][24]

-

Handling: Use only in a well-ventilated area and avoid breathing dust.[12][24] Avoid formation of dust and aerosols.[24][25]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[12][25]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[12][24] If on skin, wash with plenty of water.[24] If swallowed, seek medical assistance.[24]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[23][25]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. (1S)-2,3-dihydro-1H-inden-1-ol | C9H10O | CID 6971242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 25501-32-0 [chemicalbook.com]

- 9. (S)-(+)-1-茚醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 1-INDANOL | 6351-10-6 [chemicalbook.com]

- 14. 1-INDANOL(6351-10-6) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. lehigh.edu [lehigh.edu]

- 18. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 21. cis-1-Amino-2-indanol in drug design and applications to asymmetric processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. fishersci.fi [fishersci.fi]

- 24. kmpharma.in [kmpharma.in]

- 25. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (S)-(+)-1-Indanol: Synthesis, Characterization, and Application in Drug Development

Introduction

(S)-(+)-1-Indanol, a chiral benzo-fused cyclic alcohol, has emerged as a critical building block in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its rigid indane skeleton and stereodefined hydroxyl group make it an invaluable precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, advanced synthesis protocols, detailed characterization, and its pivotal role in the development of therapeutics for neurodegenerative diseases.

Molecular Formula: C₉H₁₀O[1][2][3]

CAS Number: 25501-32-0[1][2][4]

The primary focus of this document is to equip researchers, scientists, and drug development professionals with the necessary expertise to effectively utilize this compound in their research and development endeavors. We will delve into the causality behind experimental choices, ensuring a deep understanding of the principles that govern its synthesis and application.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring the purity of its derivatives.

| Property | Value | Source |

| Molecular Weight | 134.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 69-73 °C | |

| Boiling Point | 128 °C at 12 mmHg | |

| Optical Activity | [α]20/D +30° (c = 2 in chloroform) | |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | [5] |

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene protons of the five-membered ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Distinct signals are expected for the aromatic carbons, the carbinol carbon, and the aliphatic carbons of the indane ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H and C=C stretching vibrations are also expected.

Synthesis of this compound: A Biocatalytic Approach

The enantioselective synthesis of this compound is of paramount importance, as the biological activity of its derivatives is often stereospecific. While several chemical methods exist, biocatalysis has emerged as a green, efficient, and highly selective alternative. The asymmetric reduction of the prochiral ketone, 1-indanone, using whole-cell biocatalysts offers significant advantages over traditional chemical reductants.[6][7][8][9]

One of the most effective biocatalytic systems for this transformation utilizes the lactic acid bacterium Lactobacillus paracasei.[6][7] This method provides this compound in high yield and excellent enantiomeric excess.

Experimental Protocol: Biocatalytic Reduction of 1-Indanone

This protocol is a self-validating system, where the successful formation of the product with high enantiomeric excess confirms the efficacy and selectivity of the biocatalyst.

Materials:

-

1-Indanone

-

Lactobacillus paracasei (e.g., BD71 strain)

-

MRS broth (or a suitable growth medium)

-

Ethanol

-

Sodium chloride

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Orbital shaker

-

Centrifuge

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Cultivation of Biocatalyst: Inoculate a sterile MRS broth with Lactobacillus paracasei and incubate at 30°C with agitation (e.g., 150 rpm) for 24-48 hours to obtain a sufficient cell density.

-

Reaction Setup: In an Erlenmeyer flask, combine the cultured MRS broth containing the bacterial cells. Adjust the pH of the medium to approximately 6.0.

-

Substrate Addition: Prepare a solution of 1-indanone in ethanol. Add this solution dropwise to the reaction mixture. The use of a co-solvent like ethanol is crucial for overcoming the low aqueous solubility of the substrate.

-

Biotransformation: Incubate the reaction mixture at 30°C with agitation (e.g., 150 rpm) for 24-48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Extraction:

-

Separate the bacterial cells from the reaction mixture by centrifugation.

-

Saturate the supernatant with sodium chloride to reduce the solubility of the product in the aqueous phase.

-

Extract the product from the supernatant with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. Determine the enantiomeric excess using chiral HPLC or chiral GC.

-

Caption: Workflow for the biocatalytic synthesis of this compound.

Application in the Synthesis of Rasagiline

The primary and most significant application of this compound is as a key chiral intermediate in the synthesis of Rasagiline.[6][10][11] Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) and is used for the treatment of Parkinson's disease.[12]

The stereochemistry of the 1-position of the indane ring is crucial for the therapeutic activity of Rasagiline. The (R)-enantiomer of Rasagiline is the active pharmaceutical ingredient, and its synthesis necessitates the use of the enantiomerically pure this compound as the starting material.

Synthetic Pathway from this compound to Rasagiline

The conversion of this compound to Rasagiline typically involves two key steps:

-

Activation of the Hydroxyl Group: The hydroxyl group of this compound is a poor leaving group. Therefore, it must be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This is a critical step that proceeds with retention of configuration at the chiral center.

-

Nucleophilic Substitution with Propargylamine: The activated indanol derivative is then reacted with propargylamine. This reaction is an SN2 nucleophilic substitution, which proceeds with inversion of configuration at the chiral center. This inversion is the reason why the (S)-enantiomer of the indanol is required to produce the (R)-enantiomer of the final product, Rasagiline.

Caption: Synthetic route from this compound to (R)-Rasagiline.

Mechanism of Action of Rasagiline and the Importance of Stereochemistry

Rasagiline exerts its therapeutic effect in Parkinson's disease primarily by irreversibly inhibiting MAO-B.[12] This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, Rasagiline increases the levels of dopamine in the striatum, which helps to alleviate the motor symptoms of Parkinson's disease.[13]

Beyond its symptomatic effects, Rasagiline has also been shown to possess neuroprotective properties.[14][15] These effects are thought to be mediated, in part, by the propargylamine moiety, which can protect mitochondria and activate pro-survival signaling pathways.[14]

The stereochemistry of Rasagiline is critical for its potent and selective inhibition of MAO-B. The (R)-enantiomer is significantly more active than the (S)-enantiomer. This highlights the importance of using enantiomerically pure this compound in its synthesis to ensure the therapeutic efficacy of the final drug product.

Safety and Handling

This compound, like all laboratory chemicals, should be handled with appropriate care to minimize exposure and ensure a safe working environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[16][17]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[16]

-

Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.[16][18]

-

First Aid Measures:

-

In case of skin contact: Wash the affected area with soap and water.[19]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[19]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[16][19]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek medical attention.[19]

-

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.[17][19][20]

Conclusion

This compound is a cornerstone chiral building block in the synthesis of pharmaceutically important molecules, most notably Rasagiline. Its efficient and stereoselective synthesis, particularly through biocatalytic methods, underscores the advancements in green chemistry and its impact on drug development. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or scientist working in the field of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview to support and inform these critical endeavors.

References

- 1. scbt.com [scbt.com]

- 2. 25501-32-0 | CAS DataBase [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. veeprho.com [veeprho.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. research.itu.edu.tr [research.itu.edu.tr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.fi [fishersci.fi]

- 18. This compound | 25501-32-0 | FI41787 | Biosynth [biosynth.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

Spectroscopic data for (S)-(+)-1-Indanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-1-Indanol

This guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS: 25501-32-0), a chiral building block crucial in asymmetric synthesis and pharmaceutical research. The structural elucidation of such molecules relies on a synergistic application of modern spectroscopic techniques. Here, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this compound, presenting not just the data, but the scientific rationale behind its interpretation.

Introduction to this compound

This compound is a secondary aromatic alcohol with the empirical formula C₉H₁₀O and a molecular weight of 134.18 g/mol .[1] Its structure consists of a bicyclic system where a cyclopentanol ring is fused to a benzene ring. The stereocenter at the C-1 position, bearing the hydroxyl group, makes it a valuable chiral intermediate. Accurate and unambiguous structural confirmation is the bedrock of its application in stereoselective synthesis; hence, a thorough spectroscopic analysis is paramount. This document serves as an authoritative reference for researchers, detailing the expected spectral features of high-purity this compound.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the indane skeleton is used throughout this guide. The following diagram illustrates the structure of this compound with the numbering convention that will be referenced in the subsequent NMR analysis.

Caption: Structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Spectroscopy

A sample of this compound (~10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is due to its excellent solubilizing properties for moderately polar compounds and its relatively clean spectral window.[2] The spectra are acquired on a 400 MHz spectrometer. ¹H NMR spectra are typically recorded with 16 scans, while ¹³C NMR spectra require a greater number of scans (~1024) to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[3]

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of 1-Indanol provides a unique fingerprint of its proton environments. The aromatic and aliphatic regions are clearly distinct, and spin-spin coupling patterns allow for unambiguous assignment of each proton.

Table 1: ¹H NMR Spectroscopic Data for 1-Indanol (400 MHz, CDCl₃) [4][5]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.41 | d | H-7 |

| 7.29 - 7.21 | m | H-4, H-5, H-6 |

| 5.23 | t | H-1 |

| 3.05 | m | H-3 (one proton) |

| 2.82 | m | H-3 (one proton) |

| 2.48 | m | H-2 (one proton) |

| 1.93 | m | H-2 (one proton) |

| ~1.9 (variable) | br s | OH |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.21-7.41 ppm): The four protons on the benzene ring appear in this downfield region, characteristic of aromatic hydrogens.[6] The distinct signal at 7.41 ppm is assigned to H-7, which is deshielded by the proximity of the hydroxyl group. The remaining three aromatic protons (H-4, H-5, H-6) overlap to form a complex multiplet.

-

Carbinol Proton (5.23 ppm): The proton attached to the stereocenter, H-1, appears as a triplet. This is due to coupling with the two adjacent protons on C-2. Its downfield shift is a direct result of the deshielding effect of the attached oxygen atom.

-

Aliphatic Protons (1.93-3.05 ppm): The four protons of the cyclopentyl ring reside in the upfield aliphatic region. The two protons on C-3 are diastereotopic and thus chemically non-equivalent, appearing as separate multiplets around 3.05 and 2.82 ppm. Similarly, the two protons on C-2 are also diastereotopic and appear as distinct multiplets.

-

Hydroxyl Proton (~1.9 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable and dependent on concentration, temperature, and solvent, as it undergoes chemical exchange.

Caption: Conceptual ¹H NMR chemical shift assignments for this compound.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Table 2: ¹³C NMR Spectroscopic Data for 1-Indanol (CDCl₃) [4][7]

| Chemical Shift (δ) ppm | Assignment |

| 145.01 | C-7a |

| 143.16 | C-3a |

| 128.03 | C-5 |

| 126.51 | C-6 |

| 124.69 | C-4 |

| 124.27 | C-7 |

| 75.98 | C-1 |

| 35.58 | C-3 |

| 29.71 | C-2 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (124-145 ppm): The six aromatic carbons resonate in the typical downfield region for sp²-hybridized carbons.[3][8] The two quaternary carbons (C-3a and C-7a), which are part of the ring fusion, are the most downfield due to their substitution pattern. The protonated aromatic carbons appear between 124 and 128 ppm.

-

Carbinol Carbon (75.98 ppm): C-1, being directly attached to the electronegative oxygen atom, is significantly deshielded and appears in the characteristic range for a secondary alcohol carbon.

-

Aliphatic Carbons (29-36 ppm): The two sp³-hybridized methylene carbons of the five-membered ring, C-2 and C-3, are found in the upfield region of the spectrum, consistent with aliphatic carbons.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using the KBr pellet method. A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disc. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.

IR Spectroscopy Data

The IR spectrum of this compound is dominated by absorptions corresponding to its alcohol and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for 1-Indanol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3350 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1600, 1480 | Medium | Aromatic C=C Stretch |

| ~1080 | Strong | C-O Stretch (Secondary Alcohol) |

| ~750 | Strong | Aromatic C-H Bend (Ortho-disubstituted) |

Interpretation of the IR Spectrum:

-

O-H Stretch: The most prominent feature is the intense, broad absorption band in the 3350-3200 cm⁻¹ region, which is definitive for the hydroxyl (O-H) stretching vibration of an alcohol involved in hydrogen bonding.[10][11]

-

C-H Stretches: The spectrum shows two types of C-H stretching vibrations: the aromatic C-H stretches appearing just above 3000 cm⁻¹, and the aliphatic C-H stretches appearing just below 3000 cm⁻¹.[11]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a strong band around 1080 cm⁻¹, characteristic of the C-O stretching vibration of a secondary alcohol.[10] The aromatic C=C stretching vibrations are visible around 1600 and 1480 cm⁻¹. A strong band around 750 cm⁻¹ suggests ortho-disubstitution on the benzene ring, which is consistent with the indanol structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering further structural confirmation.

Experimental Protocol: Mass Spectrometry

The mass spectrum is acquired using an electron impact (EI) ionization source. A dilute sample in a volatile solvent is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process generates a positively charged molecular ion ([M]⁺) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z).

Mass Spectrometry Data

The EI mass spectrum of 1-Indanol shows a clear molecular ion peak and a characteristic fragmentation pattern.

Table 4: Key Ions in the EI Mass Spectrum of 1-Indanol [12][13]

| m/z | Proposed Fragment | Identity |

| 134 | [C₉H₁₀O]⁺ | Molecular Ion [M]⁺ |

| 117 | [M - OH]⁺ or [M - H - H₂O]⁺ | Loss of Hydroxyl Radical |

| 116 | [M - H₂O]⁺ | Loss of Water (Dehydration) |

| 115 | [M - H₂O - H]⁺ | Indenyl Cation |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

Interpretation of the Mass Spectrum:

The molecular weight of 1-Indanol is 134.18, and the mass spectrum shows a prominent molecular ion peak at m/z = 134, confirming the molecular formula. Aromatic alcohols are known to produce relatively stable molecular ions.[14]

The fragmentation is driven by the stability of the resulting ions:

-

[M-H₂O]⁺ (m/z 116): A common fragmentation pathway for alcohols is the loss of a water molecule, leading to the formation of an indene radical cation.[14]

-

[M-H₂O-H]⁺ (m/z 115): Subsequent loss of a hydrogen radical from the m/z 116 fragment gives rise to the highly stable indenyl cation, which is often the base peak in the spectrum.[12]

-

[C₇H₇]⁺ (m/z 91): The presence of a peak at m/z 91 is characteristic of many compounds containing a benzyl group and is attributed to the formation of the very stable tropylium ion through rearrangement.

Caption: Primary fragmentation pathways for 1-Indanol in EI-MS.

Conclusion

The collective spectroscopic data provides an unequivocal structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key alcohol and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a validated reference, empowering researchers to confidently identify and utilize this important chiral molecule in their work.

References

- 1. 1-インダノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 1-INDANOL(6351-10-6) IR Spectrum [chemicalbook.com]

- 5. 1-INDANOL(6351-10-6) 1H NMR [m.chemicalbook.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 1-INDANOL(6351-10-6) 13C NMR spectrum [chemicalbook.com]

- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. benchchem.com [benchchem.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1H-Inden-1-ol, 2,3-dihydro- [webbook.nist.gov]

- 14. whitman.edu [whitman.edu]

Introduction: Unlocking the Therapeutic Potential of the Indanol Scaffold

An In-Depth Technical Guide to the Biological Activity Screening of (S)-(+)-1-Indanol Derivatives

The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities.[1][2] Its rigid bicyclic framework provides a unique three-dimensional presentation of functional groups, making it an ideal starting point for designing novel therapeutic agents. Extensive research has revealed that derivatives of the closely related 1-indanone possess potent antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4]

This guide focuses specifically on derivatives of This compound , the chiral alcohol form. The stereochemistry of a molecule is paramount; the specific spatial arrangement of atoms can drastically alter biological activity. Indeed, the enantiomerically pure (S)-1-indanol is a key precursor for the synthesis of Rasagiline, a drug used in the treatment of Parkinson's disease, highlighting the therapeutic importance of this specific chiral building block.[5]

As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a strategic framework for the comprehensive biological screening of a library of novel this compound derivatives. This guide is built on the rationale that a multi-pronged, tiered screening approach is essential to efficiently identify and validate the therapeutic potential of these compounds across several key disease areas. We will explore the causality behind experimental choices, provide self-validating, detailed protocols, and ground our approach in authoritative scientific literature.

Part 1: Foundational Requirements for a Robust Screening Campaign

Before any biological activity can be reliably assessed, the chemical integrity and purity of the compound library must be unequivocally established. This foundational step prevents the costly pursuit of artifacts and ensures that observed activity is genuinely linked to the intended molecular structure.

The Critical Importance of Enantiomeric Purity

Screening a racemic mixture (a 1:1 mix of both S and R enantiomers) can lead to misleading results. One enantiomer may be highly active, while the other could be inactive, less active, or even contribute to off-target toxicity. Therefore, the first critical step is to confirm the enantiomeric purity of the synthesized this compound derivatives.

Supercritical Fluid Chromatography (SFC) is a high-throughput, reliable technique for chiral separations, often providing faster and more efficient results than traditional normal-phase HPLC.[6][7]

Experimental Protocol: Chiral Purity Analysis via SFC

Objective: To determine the enantiomeric excess (e.e.) of each this compound derivative.

Methodology:

-

System Preparation: Utilize a Supercritical Fluid Chromatography (SFC) system equipped with a photodiode array (PDA) detector.

-

Column Selection: Begin screening with a set of four common polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD, Chiralpak AS, Chiralcel OD, and Chiralcel OJ.[6] This diverse set of columns maximizes the probability of achieving separation.

-

Mobile Phase: Use supercritical CO₂ as the primary mobile phase (A).

-

Co-solvent/Modifier: Screen with two common alcohol modifiers: methanol and isopropanol (B).[6]

-

Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of each derivative in an appropriate solvent (e.g., methanol or ethanol).

-

Screening Gradient:

-

Run a fast, generic gradient (e.g., 5% to 40% B over 5-7 minutes) on each of the four columns with methanol as the modifier.

-

If separation is not achieved, repeat the screen on all four columns using isopropanol as the modifier.

-

-

Data Analysis:

-

Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm).

-

For any separation achieved, calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

A compound is considered enantiomerically pure for screening purposes if the e.e. is ≥ 99%.

-

Overall Screening Strategy

The following workflow provides a high-level overview of the strategic, tiered approach to screening the this compound derivative library.

Part 2: The Primary Screening Cascade

With a library of confirmed high-purity compounds, we proceed to a parallel screening cascade targeting three distinct areas of high therapeutic potential, based on the known activities of the parent scaffold: oncology, neurodegeneration, and inflammation.

Tier 1: Antiproliferative & Cytotoxicity Screening

Rationale: This initial screen serves a dual purpose. It is a direct method for identifying potential anticancer agents and provides crucial cytotoxicity data that informs the concentration ranges used in all subsequent assays, preventing false negatives due to cell death.[1][3] A large-panel screen against diverse cancer cell lines is a powerful, unbiased approach to identify compounds with specific activity against certain cancer types.[8][9][10]

Experimental Protocol: MTT Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of derivatives against a panel of human cancer cell lines.

Methodology:

-

Cell Panel: Select a diverse panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, DU145 - prostate).

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "no treatment" wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value for each compound on each cell line.

Data Presentation: Antiproliferative Activity (IC₅₀)

| Compound ID | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |

| Derivative 1 | >100 | 45.2 ± 3.1 | 89.1 ± 5.5 |

| Derivative 2 | 12.5 ± 1.8 | 9.8 ± 0.9 | 15.3 ± 2.4 |

| Positive Ctrl | (e.g., Doxorubicin) | (Value) | (Value) |

Tier 2: Neuroprotective Activity Screening

Rationale: The indanone core is famously found in Donepezil, an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease.[2] Furthermore, the direct precursor relationship of (S)-1-indanol to the Parkinson's drug Rasagiline strongly justifies screening for neuroprotective effects.[5] We will employ a two-pronged approach: a specific enzymatic assay for AChE inhibition and a cell-based model of neurotoxicity.

Assay 2a: Acetylcholinesterase (AChE) Inhibition

Mechanism: In cholinergic neurons, AChE rapidly breaks down the neurotransmitter acetylcholine. Inhibiting AChE increases the levels and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy for mitigating cognitive decline in Alzheimer's disease.[12][13]

Experimental Protocol: Enzyme-Based Colorimetric AChE Inhibition Assay

Objective: To determine the IC₅₀ of derivatives against human recombinant AChE.

Methodology (based on Ellman's method):

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[13]

-

AChE Solution: Prepare a stock solution of human recombinant AChE in assay buffer. The final concentration should be determined empirically (e.g., 0.1-0.25 U/mL).[13]

-

DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

-

Substrate (ATCI): 14-15 mM acetylthiocholine iodide in deionized water.[13]

-

Test Compounds: Prepare serial dilutions in assay buffer with a small, consistent percentage of DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of assay buffer.

-

Add 50 µL of the appropriate test compound dilution (or positive control like Donepezil). For the negative control, add 50 µL of buffer with DMSO.[13]

-

Add 25 µL of AChE solution to all wells except a "blank" well.

-

Incubate the plate at room temperature for 15 minutes.

-

Add 50 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 50 µL of the ATCI solution to all wells.[13]

-

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate_neg_ctrl - Rate_test_cmpd) / Rate_neg_ctrl ] * 100.[13]

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Assay 2b: Oxidative Stress-Induced Neurotoxicity Model

Mechanism: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases like Parkinson's. Screening for compounds that can protect neurons from an oxidative insult provides a direct measure of neuroprotective potential.[14] The human neuroblastoma cell line SH-SY5Y is a widely accepted model for this purpose.

Experimental Protocol: SH-SY5Y Neuroprotection Assay

Objective: To evaluate the ability of derivatives to protect SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced cell death.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in standard conditions. Seed into 96-well plates and allow to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the (S)-1-Indanol derivatives (e.g., 0.1 to 50 µM, based on cytotoxicity data) for 1-2 hours.[15]

-

Induce Neurotoxicity: Add the neurotoxin 6-OHDA to a final concentration known to induce significant (~50%) cell death (e.g., 20-100 µM, must be optimized) to all wells except the "no toxin" control.

-

Incubation: Incubate the plates for an additional 18-24 hours.[15]

-

Assess Viability: Measure cell viability using a suitable method, such as the AlamarBlue® (Resazurin) assay or the MTT assay as described previously.

-

Data Analysis:

-

Normalize the data, setting the "no toxin" control as 100% viability and the "toxin only" control as the baseline (0% protection).

-

Calculate the percentage of neuroprotection for each compound concentration.

-

Determine the EC₅₀ (half-maximal effective concentration) for neuroprotection from the dose-response curve.

-

Data Presentation: Neuroprotection (EC₅₀)

| Compound ID | Neuroprotection EC₅₀ (µM) | Max Protection (%) |

| Derivative 1 | >50 | 15.4 ± 4.2 |

| Derivative 2 | 5.6 ± 0.7 | 88.9 ± 6.1 |

| Positive Ctrl | (e.g., N-Acetylcysteine) | (Value) |

Tier 3: Anti-inflammatory Activity Screening

Rationale: Given that some indanone derivatives exhibit anti-inflammatory properties, this is a valuable therapeutic area to explore.[1] A common and robust primary screen for anti-inflammatory potential involves using lipopolysaccharide (LPS) to stimulate macrophage cells (like RAW 264.7) and then measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Mechanism: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses.[16] Activation by stimuli like LPS leads to the expression of pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[17] Therefore, inhibiting NO production can indicate suppression of this critical pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To measure the ability of derivatives to inhibit LPS-induced NO production in RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat cells with non-toxic concentrations of the derivatives for 1 hour.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 5-10 minutes in the dark. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Determine the percentage of NO inhibition relative to the LPS-only control.

-

Calculate the IC₅₀ value for NO inhibition from the dose-response curve.

-

Part 3: A Forward Look - Hit Validation and Secondary Assays

Identifying a "hit" in any of these primary screens is the beginning, not the end, of the investigation. Any promising compound must undergo a rigorous validation process to confirm its activity and elucidate its mechanism of action. This typically involves:

-

Dose-Response Confirmation: Performing detailed dose-response curves to accurately determine potency (IC₅₀ or EC₅₀).

-

Selectivity Profiling: Assessing whether the compound's activity is specific. For example, an AChE inhibitor should be tested against the related enzyme butyrylcholinesterase (BuChE) to determine selectivity. An anticancer "hit" should be tested against non-cancerous cell lines to assess its therapeutic window.

-

Mechanism of Action (MoA) Studies: For an anti-inflammatory hit, one might use Western blotting to see if it inhibits the phosphorylation of key proteins in the NF-κB pathway. For an anticancer hit, assays for apoptosis (e.g., caspase-3 activation) or cell cycle arrest would be performed.[18]

Conclusion

The this compound scaffold represents a rich starting point for the discovery of novel therapeutic agents. Its derivatives possess the potential to address critical unmet needs in oncology, neurodegenerative disorders, and inflammatory diseases. The success of a drug discovery campaign hinges on a screening strategy that is both broad in its scope and rigorous in its execution. By employing the systematic, multi-tiered approach outlined in this guide—beginning with the non-negotiable confirmation of enantiomeric purity and progressing through a parallel cascade of robust, validated biological assays—researchers can efficiently and effectively navigate the complexities of hit identification. This framework provides the necessary scientific integrity and logical progression to uncover the full therapeutic potential of this promising class of molecules.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. blog.crownbio.com [blog.crownbio.com]

- 9. More than Fishing for a Cure: The Promises and Pitfalls of High Throughput Cancer Cell Line Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Induction: A Technical Guide to the Mechanism of Action of (S)-(+)-1-Indanol in Asymmetric Synthesis

Abstract

(S)-(+)-1-Indanol, a readily available chiral building block, has established itself as a cornerstone in the field of asymmetric synthesis. Its rigid, bicyclic indane framework provides a well-defined stereochemical environment that is pivotal for the effective transfer of chirality in a multitude of chemical transformations. This technical guide provides an in-depth exploration of the mechanism of action of this compound, primarily through its highly effective derivatives, in asymmetric synthesis. We will delve into the fundamental principles of stereocontrol, supported by mechanistic models, quantitative data, and detailed experimental protocols for key reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how the unique structural features of the (S)-1-indanol scaffold are leveraged to achieve high levels of stereoselectivity in the synthesis of enantiomerically pure compounds.

Introduction: The Structural Advantage of the Indanol Scaffold

The efficacy of this compound as a chiral precursor stems from its conformationally restricted structure. The fusion of a cyclopentane ring to a benzene ring locks the molecule into a rigid conformation, which in turn provides a predictable and sterically hindered environment. This rigidity is crucial for creating a well-defined chiral pocket in catalysts and auxiliaries derived from it, thereby enabling high facial selectivity in reactions involving prochiral substrates. The primary application of this compound in asymmetric synthesis is realized through its transformation into key derivatives, most notably (1R,2S)-1-amino-2-indanol. This versatile intermediate serves as the foundation for a wide array of chiral ligands and auxiliaries that have proven to be highly effective in a variety of stereoselective reactions.

The Corey-Bakshi-Shibata (CBS) Reduction: A Paradigm of Enantioselective Catalysis

One of the most prominent applications of (S)-1-indanol derivatives is in the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] The catalyst for this reaction is a chiral oxazaborolidine, which is typically generated in situ from a chiral amino alcohol, such as (1R,2S)-1-amino-2-indanol, and a borane source.[1]

Mechanism of Stereocontrol in the CBS Reduction

The mechanism of the CBS reduction provides a clear illustration of how the rigid indanol framework dictates the stereochemical outcome of the reaction. The key steps are as follows:

-

Catalyst Formation: The chiral amino alcohol reacts with a borane source (e.g., BH₃·THF) to form the oxazaborolidine catalyst.

-

Catalyst-Borane Complex Formation: The nitrogen atom of the oxazaborolidine coordinates to a molecule of borane, which acts as the hydride source. This coordination enhances the Lewis acidity of the endocyclic boron atom.

-

Ketone Coordination: The prochiral ketone coordinates to the Lewis acidic endocyclic boron atom of the catalyst-borane complex. The coordination occurs preferentially from the sterically less hindered face of the ketone, which is determined by the relative size of the two substituents on the carbonyl carbon.

-

Hydride Transfer: The hydride from the coordinated borane is delivered to the carbonyl carbon of the ketone through a six-membered ring transition state. The rigid indanol scaffold of the catalyst effectively shields one face of the ketone, forcing the hydride to attack from the opposite face, thus leading to the formation of a single enantiomer of the alcohol.

-

Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then enter another catalytic cycle.

References

Physical properties of (S)-(+)-1-Indanol such as melting and boiling points

- 1. This compound | 25501-32-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to (S)-(+)-1-Indanol: Synthesis, Analysis, and Application in Drug Development

Abstract

(S)-(+)-1-Indanol is a chiral aromatic alcohol of significant interest in the pharmaceutical and fine chemical industries. Its rigid, well-defined stereogenic center makes it a valuable chiral building block and auxiliary in asymmetric synthesis. This guide provides an in-depth exploration of this compound, beginning with its fundamental chemical identity and properties. We delve into field-proven methodologies for its enantioselective synthesis and present robust analytical protocols for the precise determination of its chemical and enantiomeric purity. Furthermore, we examine its critical role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), exemplified by its application in the development of the HIV protease inhibitor, Indinavir. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this pivotal chiral molecule.

Nomenclature and Physicochemical Properties

This compound is a chiral secondary alcohol built upon an indane scaffold, which consists of a benzene ring fused to a cyclopentane ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-2,3-dihydro-1H-inden-1-ol [1]. The "(S)" designation refers to the absolute configuration at the stereogenic carbon C1, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" notation, or its dextrorotatory prefix, indicates that a solution of this enantiomer rotates plane-polarized light in the clockwise direction.

The molecule's conformational landscape is well-studied, with the five-membered alicyclic ring undergoing a puckering motion. This results in conformers where the hydroxyl group can be in either an axial or equatorial position, with the equatorial conformer being the lowest in energy[2]. This conformational preference is a key factor in its utility in stereoselective reactions.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (S)-2,3-dihydro-1H-inden-1-ol | --INVALID-LINK--[1] |

| CAS Number | 25501-32-0 | --INVALID-LINK--, --INVALID-LINK--[3] |

| Molecular Formula | C₉H₁₀O | --INVALID-LINK--, --INVALID-LINK--[1] |

| Molecular Weight | 134.18 g/mol | --INVALID-LINK-- |

| Appearance | White to slightly yellow crystalline solid | --INVALID-LINK-- |

| Melting Point | 69-73 °C | --INVALID-LINK-- |

| Optical Activity | [α]²⁰/D +30° (c = 2 in chloroform) | --INVALID-LINK-- |

| InChI Key | YIAPLDFPUUJILH-VIFPVBQESA-N | --INVALID-LINK-- |

| SMILES | O[C@H]1CCc2ccccc12 | --INVALID-LINK-- |

Enantioselective Synthesis: Asymmetric Reduction of 1-Indanone

The most direct and industrially relevant route to enantiomerically pure (S)-1-Indanol is the asymmetric reduction of its prochiral precursor, 1-indanone. While various methods exist, catalytic enantioselective reduction using a chiral catalyst offers high efficiency and atom economy. The Corey-Bakshi-Shibata (CBS) reduction is a benchmark for this transformation, utilizing an oxazaborolidine catalyst derived from a chiral amino alcohol[4].

The causality behind this choice rests on the catalyst's ability to create a highly organized, chiral pocket around the ketone's carbonyl group. The borane reducing agent is coordinated to the catalyst, which then delivers the hydride to one specific face of the carbonyl, leading to a preponderance of one enantiomer of the alcohol.

References

A Comprehensive Technical Guide to the Safe Handling of (S)-(+)-1-Indanol for Advanced Research and Development

This document provides an in-depth technical overview of the safety, handling, and physicochemical properties of (S)-(+)-1-Indanol, a key chiral intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound to ensure safe and effective laboratory operations. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this guide aims to serve as a trusted resource for the scientific community.

Introduction: The Significance of this compound in Asymmetric Synthesis

This compound, an enantiopure benzo-fused cyclic alcohol, is a valuable building block in the field of asymmetric synthesis.[1] Its primary utility lies in its role as a precursor for the synthesis of various chiral molecules, most notably in the production of active pharmaceutical ingredients (APIs).[1][2] A prominent example is its use in the synthesis of Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor employed in the treatment of Parkinson's disease.[3] The stereospecificity of this compound is critical, as the biological activity of many pharmaceuticals is dependent on the specific three-dimensional arrangement of their atoms.[4]

The workflows involving this compound often include reactions such as esterification (acylation), oxidation, and conversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution. Understanding the safety and handling requirements of this compound is therefore paramount to mitigating risks during these synthetic transformations.

Physicochemical and Toxicological Profile

A thorough understanding of the inherent properties of a chemical is the foundation of its safe handling. The following sections detail the known physicochemical characteristics and toxicological data for 1-Indanol.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experiments, understanding its behavior in different solvents, and planning for safe storage.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₀O | [5][6] |

| Molecular Weight | 134.18 g/mol | [5] |

| Appearance | Beige to light yellow crystalline solid/powder | [6][7] |

| Melting Point | 69-73 °C (lit.) | [1][8] |

| Boiling Point | 128 °C at 12-16 mmHg | [7] |

| Flash Point | > 145 °C (> 293 °F) | [6][9] |

| Solubility | Soluble in water (10 g/L at 20°C), ethanol, and benzene. | [10][11] |

| CAS Number | 25501-32-0 | [1][8] |

Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance and requires careful handling.[5][10] The primary hazards are associated with irritation and acute toxicity if ingested.[5][6]

-

Acute Oral Toxicity : Harmful if swallowed (Category 4).[5][6]

-

Skin Corrosion/Irritation : Causes skin irritation (Category 2).[5][10]

-

Serious Eye Damage/Irritation : Causes serious eye irritation (Category 2).[5][10]

-

Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation (Category 3).[5][10]

Enantiomer-Specific Toxicity: It is a critical principle in toxicology that enantiomers can exhibit different biological activities and toxicities.[4][12] However, comprehensive studies specifically comparing the toxicological profiles of this compound, its (R)-enantiomer, and the racemic mixture are not readily available in published literature. One study on a series of secondary aliphatic alcohols did not find significant differences in anesthetic potency between enantiomers, suggesting a lack of stereoselectivity for that specific biological endpoint.[7] In the absence of specific data for this compound, it is imperative to apply the precautionary principle and handle this enantiomer with the same level of caution as the racemic mixture.

The GHS hazard classifications for 1-Indanol are summarized below:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.[5][6][10]

Core Safety Directives and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following directives are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the primary defense against chemical exposure.

Caption: Logical workflow for PPE selection and use.

-

Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10]

-

Hand Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn.[6] Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.

-

Body Protection : A laboratory coat is mandatory to protect skin and personal clothing.[10]

-

Respiratory Protection : When handling the solid as a powder or in any situation where dust may be generated, use a NIOSH-approved N95 or EU-standard FFP2 dust mask. In a well-ventilated area or when handling solutions, respiratory protection may not be necessary, but a risk assessment should always be performed.[10]

Engineering Controls and Work Practices

-

Ventilation : Always handle this compound in a well-ventilated area. For procedures with a higher risk of dust or vapor generation, a chemical fume hood is required.

-

Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[10] Avoid breathing dust and direct contact with skin and eyes.

-

Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[10]

Storage and Chemical Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

-

Storage Conditions : Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed when not in use. Storage at 2-8°C is recommended for long-term stability.[1]

-

Chemical Incompatibilities : As a secondary alcohol, this compound is incompatible with strong oxidizing agents, which can lead to vigorous and potentially explosive reactions.[10][12] It is also incompatible with strong bases, acid chlorides, and acid anhydrides, with which it can react exothermically. Avoid contact with alkali metals and other reactive metals.

Caption: Chemical incompatibility diagram for this compound.

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

First Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

-

Skin Contact : Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[10] Seek medical attention if irritation persists.

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[10] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[7]

Accidental Release Measures

-

Minor Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[7] Clean the spill area with soap and water.

-

Major Spills : Evacuate the area immediately.[7] Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For large spills, contact your institution's environmental health and safety department.

Experimental Protocols: A Practical Application

To provide actionable guidance, this section details a representative protocol for the acylation of this compound. This reaction is a common step in its use as a chiral building block. The causality for each step is explained to enhance understanding and safe execution.

Protocol: Enantioselective Acylation of this compound

This protocol describes the synthesis of (S)-1-acetoxyindan, a common derivative. The procedure is based on established methods for the acylation of secondary alcohols.

Materials and Equipment:

-

This compound

-

Acetic Anhydride (Ac₂O)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet, addition funnel

-

Standard glassware for work-up and purification

-

Thin-Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Column chromatography setup

Caption: Step-by-step workflow for the acylation of this compound.

Step-by-Step Methodology:

-

Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) and a suitable base such as pyridine or triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Causality: The inert atmosphere prevents moisture, which could hydrolyze the acetic anhydride. The base scavenges the acetic acid byproduct, driving the reaction to completion.

-

-

Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

-

Causality: Acylation is an exothermic reaction. Cooling controls the reaction rate and minimizes potential side reactions.

-

-

Addition of Acylating Agent : Slowly add acetic anhydride (1.1 eq.) dropwise to the cooled solution via an addition funnel over 10-15 minutes.

-

Causality: Slow addition maintains temperature control and prevents a runaway reaction.

-

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, or until the reaction is complete as monitored by Thin-Layer Chromatography (TLC).

-

Causality: TLC is used to track the consumption of the starting material (this compound) and the formation of the less polar product ((S)-1-acetoxyindan).

-

-

Work-up : Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.

-

Causality: The bicarbonate quench is a critical safety step to neutralize acidic components before extraction.

-

-

Extraction and Washing : Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Causality: This washing sequence removes water-soluble impurities, the base, and residual salts.

-

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removal of all water is essential before solvent evaporation to prevent hydrolysis of the product.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure (S)-1-acetoxyindan.

-

Causality: Chromatography separates the desired product from any unreacted starting materials or byproducts.

-

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Generation : Collect all waste containing this compound and its derivatives in a designated, properly labeled hazardous waste container.

-

Container Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical names of all constituents.

-